- Preparation of bicyclic heterocyclyl compound as SOS1 inhibitor, World Intellectual Property Organization, , ,
Cas no 95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate)
95652-77-0 structure
Product Name:methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
CAS 번호:95652-77-0
MF:C8H8ClNO3
메가와트:201.607021331787
MDL:MFCD08275100
CID:799671
Update Time:2025-06-08
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- methyl 2-chloro-6-methoxynicotinate
- 3-Pyridinecarboxylicacid, 2-chloro-6-methoxy-, methyl ester
- Methyl 2-chloro-6-methoxynicatinate
- methyl 2-chloro-6-methoxypyridine-3-carboxylate
- METHYL2-CHLORO-6-METHOXYNICOTINATE
- WDMMBHZPESWUCL-UHFFFAOYSA-N
- SBB092820
- AB44747
- SY044995
- AK128815
- AB0037552
- ST24030949
- Y4843
- AM20061643
- 2-CHLORO-6-METHOXY-NICOTINIC ACID
- methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
-
- MDL: MFCD08275100
- 인치: 1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3
- InChIKey: WDMMBHZPESWUCL-UHFFFAOYSA-N
- 미소: O=C(C1C(Cl)=NC(OC)=CC=1)OC
계산된 속성
- 정밀분자량: 201.01900
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 3
- 복잡도: 188
- 토폴로지 분자 극성 표면적: 48.4
실험적 성질
- 융해점: 67-69°
- PSA: 48.42000
- LogP: 1.53020
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate 세관 데이터
- 세관 번호:2933399090
- 세관 데이터:
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2933399090개요:
2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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요약:
2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM178299-1g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 1g |
$145 | 2021-08-05 | |
| Chemenu | CM178299-5g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 5g |
$396 | 2021-08-05 | |
| Chemenu | CM178299-10g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 10g |
$661 | 2021-08-05 | |
| Chemenu | CM178299-25g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 25g |
$1328 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU172-50mg |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 50mg |
60.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU172-200mg |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 200mg |
161.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046234-500mg |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | >95% | 500mg |
1495.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU172-250mg |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 250mg |
288CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU172-100mg |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 100mg |
112CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU172-1g |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 1g |
551.0CNY | 2021-08-03 |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 17 h, 60 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Thionyl chloride ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
참조
- Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors, Journal of Medicinal Chemistry, 2017, 60(17), 7315-7332
합성 방법 3
반응 조건
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
참조
- Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, rt; 2 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
참조
- Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators, United States, , ,
합성 방법 5
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
참조
- Preparation of thioaryl derivatives as GPR120 agonists, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Trimethylsilyldiazomethane Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
참조
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → rt; 2 h, rt
참조
- First synthesis of methyl 2-amino-6-methoxynicotinate using a combination of microwave and flow reaction technologies, Synlett, 2011, (2), 203-206
합성 방법 8
반응 조건
1.1 Solvents: Methanol ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
참조
- Preparation of naphthyridinone analogs as mGluR5 positive allosteric modulators, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Thionyl chloride ; 5 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
참조
- Synthesis and Structure-Affinity Relationships of Novel N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with Potent Serotonin 5-HT3 and Dopamine D2 Receptor Antagonistic Activity, Journal of Medicinal Chemistry, 2003, 46(5), 702-715
합성 방법 10
반응 조건
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2.5 h, 40 °C
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
참조
- Preparation of arylcarboxamides for the treatment of diseases and use in cosmetics, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Solvents: Diethyl ether , Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 20 min, rt
참조
- From 2,6-dichloronicotinic acid to thiopeptide cores, European Journal of Organic Chemistry, 2013, 2013(28), 6404-6419
합성 방법 12
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → 80 °C; 16 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
참조
- Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
참조
- Benzimidazole derivatives as inhibitors of PAD4 and their preparation, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, rt → 150 °C
참조
- Preparation of heteroaryl compounds as SSAO/VAP-1 inhibitors, China, , ,
합성 방법 15
반응 조건
1.1 Solvents: Methanol ; 20 °C; 3 h, 20 °C
참조
- Salt type, crystal form, and use of fused pyridinone compound, World Intellectual Property Organization, , ,
합성 방법 16
반응 조건
1.1 Solvents: Methanol ; rt; 3 h, 20 °C
참조
- Fused pyridone compound, preparation method and application, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Solvents: Methanol , Dichloromethane ; 12 h, 23 °C
참조
- Preparation of 2-amino-N-phenylnicotinamides as NAV1.8 inhibitors, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
참조
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
합성 방법 19
반응 조건
1.1 1 h, reflux; 12 h, rt
참조
- Preparation of novel N-(4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)carbonyl substituted amino acid derivatives as HIF prolyl hydroxylase inhibitors for treating anemia, World Intellectual Property Organization, , ,
합성 방법 20
반응 조건
1.1 Reagents: Thionyl chloride ; overnight, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
참조
- Preparation of azaquinolone-based compounds exhibiting prolyl hydroxylase inhibitory activity, World Intellectual Property Organization, , ,
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Raw materials
- Methyl 2,6-dichloronicotinate
- 2-chloro-6-hydroxypyridine-3-carboxylic acid
- 2-chloro-6-methoxypyridine-3-carbonyl chloride
- (diazomethyl)trimethylsilane
- 2-Chloro-6-methoxynicotinic acid
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Preparation Products
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:95652-77-0)methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
주문 번호:A858965
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:15
가격 ($):353.0
Email:sales@amadischem.com
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate 관련 문헌
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate) 관련 제품
- 921599-93-1(3-Pyridinecarboxylic acid, 2-chloro-, 2-pyridinyl ester)
- 95652-80-5(2-Chloro-6-methoxynicotinaldehyde)
- 1246765-45-6(Methyl 6-chloro-2-ethoxynicotinate)
- 1221172-04-8(2-Chloro-6-(trifluoromethoxy)nicotinic acid)
- 959616-64-9(methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate)
- 503000-87-1(2-Chloro-6-methoxynicotinic acid)
- 106719-00-0(3,4-Pyridinedicarboxylic acid, 6-chloro-2-methoxy-, dimethyl ester)
- 106718-97-2(Ethyl 6-chloro-2-methoxynicotinate)
- 65515-32-4(methyl 6-chloro-2-methoxypyridine-3-carboxylate)
- 42521-10-8(methyl 2-chloro-6-methoxypyridine-4-carboxylate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:95652-77-0)methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
순결:99%
재다:25g
가격 ($):353.0